![molecular formula C18H15F3N2OS B2663798 2-(ethylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole CAS No. 1226431-00-0](/img/structure/B2663798.png)
2-(ethylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
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Overview
Description
The compound “2-(ethylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole” is an imidazole derivative. Imidazole is a heterocyclic compound and it’s a part of many important biologically active compounds, including histamine and various enzymes. The presence of the phenyl and trifluoromethoxy groups may significantly alter the properties of the base imidazole compound .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of an imidazole ring substituted with ethylthio and phenyl groups, and a phenyl ring substituted with a trifluoromethoxy group . The exact structure and the position of these substitutions would greatly influence the compound’s properties.Chemical Reactions Analysis
As an imidazole derivative, this compound could potentially participate in various chemical reactions. The presence of the phenyl and trifluoromethoxy groups may make it a participant in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethoxy group could potentially increase the compound’s stability and lipophilicity .Scientific Research Applications
Electrochromic Materials
Overview: Electrochromic materials change color reversibly upon applying different potentials or undergoing redox processes. These materials find applications in auto-dimming mirrors, smart windows, and energy storage devices .
Specific Application: The compound has been investigated as a promising anodic material for electrochromic devices (ECDs). Researchers synthesized three 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles (PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP)) and characterized their electrochromic behaviors. The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles led to decreased HOMO and LUMO energy levels. PTTPP film displayed three distinct colors (grayish-yellow at 0 V, grayish-blue at 1.0 V, and bluish-violet at 1.4 V) from reduced to oxidized states. The optical contrast of PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP) electrodes was significant at specific wavelengths. ECDs based on these compounds as anodic films showed high transmittance changes and efficient electrochromic behavior .
Boronic Acid Derivatives
Overview: Boronic acids and their derivatives have diverse applications in organic synthesis, catalysis, and medicinal chemistry. They are valuable building blocks for constructing complex molecules .
Specific Application: The compound 4-trifluoromethoxyphenylboronic acid (a derivative of our target compound) is used in Suzuki-Miyaura cross-coupling reactions. These reactions enable the synthesis of biaryl compounds, which are essential in drug discovery and materials science. Researchers often employ boronic acids as coupling partners to form carbon-carbon bonds in a controlled and efficient manner .
Organic Synthesis
Overview: Organic synthesis involves creating new molecules through chemical reactions. Researchers explore novel synthetic routes to access compounds with specific properties or functions .
Specific Application: Our compound can serve as a building block in organic synthesis. Its unique structure, including the trifluoromethoxy and phenyl moieties, allows for diverse functionalization. Researchers can use it to create more complex molecules, such as pharmaceutical intermediates or materials with tailored properties .
Other Potential Applications
Overview: Beyond the specific fields mentioned above, our compound may find applications in other areas. While these applications require further investigation, they hold promise for future research .
Specific Applications:Future Directions
properties
IUPAC Name |
2-ethylsulfanyl-5-phenyl-1-[4-(trifluoromethoxy)phenyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2OS/c1-2-25-17-22-12-16(13-6-4-3-5-7-13)23(17)14-8-10-15(11-9-14)24-18(19,20)21/h3-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMZFXMKXBSDDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole |
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